molecular formula C8H8ClNO2 B1295789 N-(4-Chloro-2-hydroxyphenyl)acetamide CAS No. 16323-09-4

N-(4-Chloro-2-hydroxyphenyl)acetamide

Cat. No. B1295789
CAS RN: 16323-09-4
M. Wt: 185.61 g/mol
InChI Key: DCKCNXPTCOPTIJ-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-hydroxyphenyl)acetamide (NCHPA) is a chemical compound that has been studied for its potential applications in scientific research. It is a white, crystalline solid that is soluble in water and polar organic solvents. NCHPA is an important intermediate in the synthesis of various compounds, and has been used in the synthesis of drugs, pesticides, and other chemicals. Additionally, it has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

Synthesis and Structure Studies

N-(4-Chloro-2-hydroxyphenyl)acetamide is utilized in the synthesis of various chemical compounds. For instance, Nikonov et al. (2016) investigated the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide, demonstrating the potential of this compound in the preparation of complex molecular structures. The structures of these new compounds were investigated through methods like NMR spectroscopy, X-ray single-crystal analysis, and DFT methods (Nikonov et al., 2016).

Combinatorial Library Generation

Davis and Healy (2010) synthesized N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide as part of a project to create a combinatorial library based on a fungal natural product. This study highlights the application of this compound in the generation of compound libraries for drug discovery (Davis & Healy, 2010).

Antimalarial Drug Synthesis

Magadum and Yadav (2018) reported the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. This process, catalyzed by Novozym 435, underscores the role of this compound in the synthesis of significant pharmaceutical compounds (Magadum & Yadav, 2018).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, Yi et al. (2020) developed an electrochemical sensing platform for the simultaneous detection of environmental substances, including N-(4-hydroxyphenyl) acetamide. This study demonstrates the importance of this compound in environmental monitoring and analysis (Yi et al., 2020).

Safety and Hazards

The safety information for this compound indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wash hands thoroughly after handling .

Future Directions

The synthesis of “N-(4-hydroxyphenyl)acetamide”, a compound structurally similar to “N-(4-Chloro-2-hydroxyphenyl)acetamide”, has been a topic of interest for many industries that produce chemicals for pharmaceutical applications . Future research may focus on improving the sustainability of the production processes, which currently use multistep procedures with low overall yield and/or severe effluent problems .

properties

IUPAC Name

N-(4-chloro-2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5(11)10-7-3-2-6(9)4-8(7)12/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKCNXPTCOPTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936802
Record name N-(4-Chloro-2-hydroxyphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16323-09-4
Record name Acetanilide, 4'-chloro-2'-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016323094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Chloro-2-hydroxyphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-amino-5-chlorophenol (1.01 g, 7.0 mmol) in methanol (10 mL) was added acetic anhydride (1.08 g, 10.55 mmol) and the reaction mixture was stirred at room temperature for 30 min. The volatiles were removed in vacuo and the residue was purified by silica gel flash chromatography (hexane:ethyl acetate 5:2) to give the subtitled compound (1.19 g).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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